N-(4-甲氧基苯基)-3-戊酰胺苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

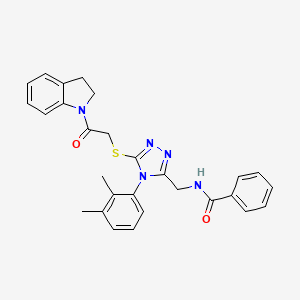

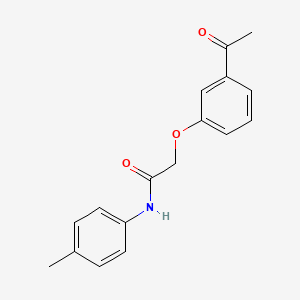

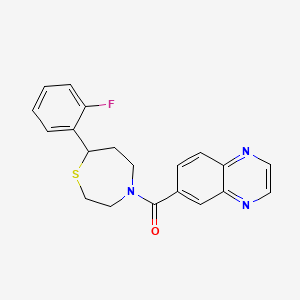

N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBC belongs to the family of benzofuran derivatives and has been found to possess several interesting properties that make it a valuable tool for researchers. In

科学研究应用

合成和细胞毒活性

N-(4-甲氧基苯基)-3-戊酰胺苯并呋喃-2-甲酰胺参与了合成具有潜在细胞毒活性的各种化合物。例如,合成了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺等衍生物,并显示出对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性 (Ashraf S. Hassan 等人,2014)。这表明其在癌症治疗选择开发中的潜力。

抗炎和镇痛特性

衍生自 N-(4-甲氧基苯基)-3-戊酰胺苯并呋喃-2-甲酰胺的化合物,例如 (4-甲氧基或 4,8-二甲氧基)-3-甲基-N-(6-氧代-2-硫代-1,2,3,6-四氢嘧啶-4-基)苯并[1,2-b: 5,4-b’]二呋喃-2-甲酰胺,已被合成并被发现具有显着的抗炎和镇痛活性 (A. Abu‐Hashem 等人,2020)。这些特性表明它们可用作环氧合酶-1/2 抑制剂,突出了开发新的抗炎和疼痛管理药物的潜在途径。

驱虫特性

基于 N-(4-甲氧基苯基)戊酰胺的阿苯达唑的简化衍生物对线虫寄生虫犬弓首线虫表现出显着的体外活性。与阿苯达唑相比,这种化合物对人和动物细胞系的细胞毒性较小,同时保持了以浓度依赖性方式影响寄生虫活力的功效,表明其作为新型驱虫剂的潜力 (Taís C. Silva 等人,2022).

电光应用

N-(4-甲氧基苯基)-3-戊酰胺苯并呋喃-2-甲酰胺衍生物因其电光特性而受到探索。例如,由相关单体合成的带有侧基 3,6-二甲氧基咔唑单元的芳族聚酰胺和聚酰亚胺表现出可逆电化学氧化和强烈的颜色变化,表明在电致变色器件中具有潜在应用 (S. Hsiao 等人,2015).

选择性组蛋白脱乙酰酶抑制

N-羟基-4-((5-(4-甲氧基苯甲酰)-1H-吲-1-基)甲基)苯甲酰胺等化合物已显示出对组蛋白脱乙酰酶 6 (HDAC6) 的强效选择性抑制,影响 tau 蛋白的磷酸化和聚集。该活性表明阿尔茨海默病的潜在治疗应用,为治疗策略提供了新途径 (Hsueh-Yun Lee 等人,2018).

作用机制

Target of Action

Similar compounds have been found to interact with enzymes containing reactive cysteinyl residues . These enzymes are essential for the growth and survival of microorganisms, suggesting potential antimicrobial activity .

Mode of Action

It’s suggested that similar compounds may work by affecting the viability of parasites in a time- and concentration-dependent manner . This could imply an interaction with its targets that leads to changes in their function or structure, thereby affecting their activity.

Biochemical Pathways

N-substituted maleimides, a class of compounds related to N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that the compound may interfere with key biochemical pathways involved in cell wall synthesis, leading to downstream effects on cell viability and growth.

Pharmacokinetics

A study on a similar compound demonstrated an excellent drug-likeness profile as well as adherence to major pharmaceutical companies’ filters . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and therapeutic potential.

Result of Action

The result of the compound’s action is likely related to its potential antimicrobial activity. By interfering with the function of target enzymes and disrupting key biochemical pathways, N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide may lead to changes in cell viability and growth . This could result in the inhibition of microbial growth or the death of microbial cells.

属性

IUPAC Name |

N-(4-methoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-3-4-9-18(24)23-19-16-7-5-6-8-17(16)27-20(19)21(25)22-14-10-12-15(26-2)13-11-14/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKNUSSHWWIBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2991377.png)

![2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid](/img/structure/B2991381.png)

![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)

![Methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B2991387.png)